N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl}ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including two indole groups, a sulfinyl group, and an oxoacetamide group. Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of fluorophenyl group indicates that the compound might have interesting chemical and physical properties.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving the corresponding amines and carboxylic acids . For instance, a compound with an indole and an amide group was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole groups contribute to the aromaticity of the molecule, and the sulfinyl group could introduce some interesting electronic effects. The oxoacetamide group is a type of amide, which is a common functional group in bioactive molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The indole groups might undergo electrophilic substitution reactions . The sulfinyl group could potentially be involved in oxidation or reduction reactions.Properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl]ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c27-17-11-9-16(10-12-17)23-25(19-6-2-4-8-22(19)30-23)34(33)14-13-28-26(32)24(31)20-15-29-21-7-3-1-5-18(20)21/h1-12,15,29-30H,13-14H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSZHNSFXYPPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCCS(=O)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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